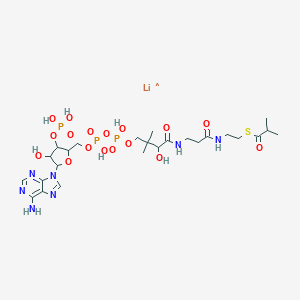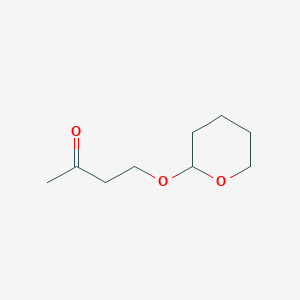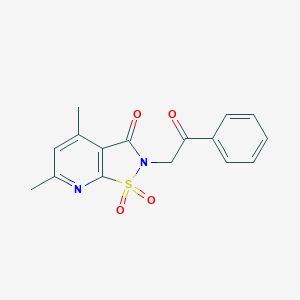
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can reduce the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to induce apoptosis in cancer cells and inhibit the replication of HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has shown promising results in the treatment of certain cancers, and further research could explore its potential as a cancer therapeutic. Finally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to possess anti-viral activity, and future research could explore its potential as a treatment for viral infections.
Méthodes De Synthèse
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can be achieved through a multistep process. The first step involves the reaction of 2,4-dimethylpyridine with thioamide to form 2-(2-aminothiazol-4-yl)-4,6-dimethylpyridine. This intermediate is then reacted with 2-oxo-2-phenylethyl chloride to form the final product.
Applications De Recherche Scientifique
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
Propriétés
Numéro CAS |
108361-85-9 |
|---|---|
Nom du produit |
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide |
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4,6-dimethyl-1,1-dioxo-2-phenacyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clé InChI |
MVJRNFYKVCYUEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
Autres numéros CAS |
108361-85-9 |
Synonymes |
3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



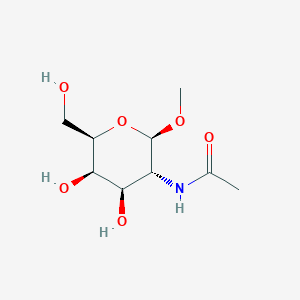

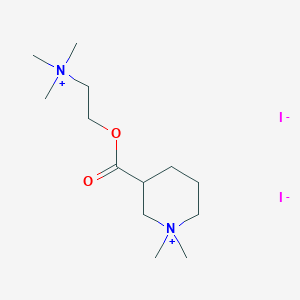


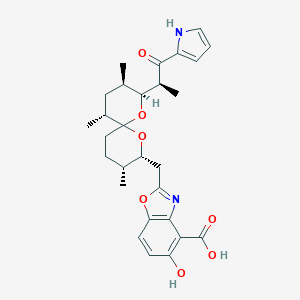

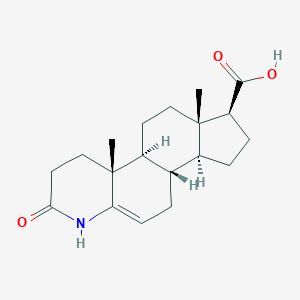
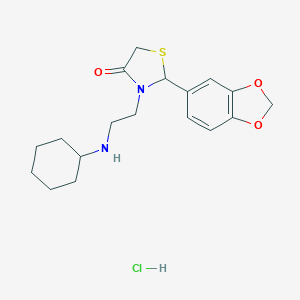
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
